molecular formula C11H10O4 B14484263 1H-indene-1,3(2H)-dione, 2,2-dimethoxy- CAS No. 65299-21-0

1H-indene-1,3(2H)-dione, 2,2-dimethoxy-

Cat. No.: B14484263
CAS No.: 65299-21-0
M. Wt: 206.19 g/mol
InChI Key: KHRUDTRGXWISAP-UHFFFAOYSA-N
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Description

1H-indene-1,3(2H)-dione, 2,2-dimethoxy- is an organic compound with a unique structure that includes an indene backbone and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indene-1,3(2H)-dione, 2,2-dimethoxy- typically involves the reaction of indene derivatives with methoxy reagents under specific conditions. One common method includes the use of methanol and a strong acid catalyst to introduce the methoxy groups into the indene structure. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 1H-indene-1,3(2H)-dione, 2,2-dimethoxy- may involve large-scale reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while maintaining stringent quality control standards. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

1H-indene-1,3(2H)-dione, 2,2-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

1H-indene-1,3(2H)-dione, 2,2-dimethoxy- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1H-indene-1,3(2H)-dione, 2,2-dimethoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved in its action may include oxidative stress response and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1H-indene-1,3(2H)-dione: Lacks the methoxy groups, leading to different chemical properties and reactivity.

    2,2-dimethoxy-1H-indene: Similar structure but with variations in the position of functional groups.

    Indanone derivatives: Share the indene backbone but differ in the types and positions of substituents.

Uniqueness

1H-indene-1,3(2H)-dione, 2,2-dimethoxy- is unique due to the presence of two methoxy groups, which significantly influence its chemical behavior and potential applications. This compound’s distinct structure allows for specific interactions in chemical and biological systems, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2,2-dimethoxyindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-11(15-2)9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRUDTRGXWISAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(=O)C2=CC=CC=C2C1=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348750
Record name 1H-indene-1,3(2H)-dione, 2,2-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65299-21-0
Record name 1H-indene-1,3(2H)-dione, 2,2-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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